molecular formula C16H18ClNO B1283559 1-(Benzhydrylamino)-3-chloropropan-2-ol CAS No. 63477-43-0

1-(Benzhydrylamino)-3-chloropropan-2-ol

Cat. No. B1283559
CAS RN: 63477-43-0
M. Wt: 275.77 g/mol
InChI Key: PHDKURQHOBPQTI-UHFFFAOYSA-N
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Description

The compound "1-(Benzhydrylamino)-3-chloropropan-2-ol" is a chemical of interest due to its potential applications in pharmacology and as a precursor for drugs with β-blocker activity. The synthesis and properties of related compounds have been explored in various studies, which provide insights into the methods of preparation, molecular structure, and potential pharmacological activities of such compounds.

Synthesis Analysis

The synthesis of benzhydryl-containing compounds can be achieved through a Suzuki-Miyaura coupling reaction, as described in a study where arylboronic acids and 3-chloro-3-arylacrylonitriles are coupled at 45 degrees Celsius . This method allows for the creation of functionalized benzhydrylamines, which can be further processed into Boc-protected amines through catalytic hydrogenation. Additionally, the synthesis of related heterocyclic compounds has been reported, where 2-benzoylamino-3,3-dichloroacrylonitrile is treated with primary amines and other reagents to yield novel fused heterocycles .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through spectroscopic methods and X-ray diffraction analysis . For instance, the crystal and molecular structure of a novel bioactive heterocyclic compound was characterized and confirmed by X-ray diffraction, providing detailed information about the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

The reactivity of related compounds has been investigated in various studies. For example, the synthesis and reactivity of new benzoxazaphospholes have been explored, demonstrating their utility in the one-pot synthesis of oligothiophosphates . These studies provide valuable information on the chemical behavior of compounds containing similar structural motifs to "1-(Benzhydrylamino)-3-chloropropan-2-ol."

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "1-(Benzhydrylamino)-3-chloropropan-2-ol" have been studied, revealing their potential as precursors for drugs with β-blocker activity. For instance, methods have been developed to prepare 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol with high enantiomeric excess, which is a precursor of drugs with potential β-blocker activity . This study highlights the importance of chirality and enantiomeric purity in the pharmacological efficacy of such compounds.

Scientific Research Applications

Chemical Synthesis and Potential in Drug Development

1-(Benzhydrylamino)-3-chloropropan-2-ol serves as a precursor in various chemical syntheses. For instance, it is used in the preparation of 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a compound with potential β-blocker activity. This synthesis involves methods like baker's yeast-induced asymmetric reduction and kinetic resolution, highlighting its significance in producing optically active pharmaceutical intermediates (Nunno et al., 2000).

Application in Antidepressant Agent Synthesis

This compound is also integral in synthesizing analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, which are evaluated as potential antidepressant agents. The synthesis involves regiospecific ring opening of a 1,1-diaryl-2,3-epoxypropane, demonstrating its role in developing new antidepressant medications (Clark et al., 1979).

Role in Antihypertensive Medication Development

Furthermore, 1-(Benzhydrylamino)-3-chloropropan-2-ol is relevant in synthesizing novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, which show promise as antihypertensive agents. These compounds, when administered orally, have shown significant results in spontaneously hypertensive rats, signifying its utility in hypertension treatment research (Cassidy et al., 1992).

Contribution to Organic Chemistry and Drug Synthesis

In addition, its derivatives, like 3-fluoro-1-hydroxypropan-2-one, have been studied for their structure-activity relationships, linking chemical structure to potential therapeutic effects. This research contributes to a broader understanding of the compound's role in organic chemistry and drug synthesis (Pero et al., 1977).

Utility in Urotensin-II Receptor Research

Moreover, it has been involved in discovering nonpeptidic agonists of the urotensin-II receptor, a significant breakthrough in pharmacological research. This discovery paves the way for developing new drugs targeting this receptor (Croston et al., 2002).

properties

IUPAC Name

1-(benzhydrylamino)-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-11-15(19)12-18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDKURQHOBPQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567104
Record name 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzhydrylamino)-3-chloropropan-2-ol

CAS RN

63477-43-0
Record name 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Chloromethyl)oxirane (92 g, 1 mol) was added dropwise to a solution of diphenyl-methanamine (183 g, 1 mol) in CH3OH (1 L) at 0° C. then the mixture was stirred at r.t. overnight. The mixture was then concentrated in vacuo to give the title compound (201 g, 73%) which was used in next step without further purification.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
73%

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